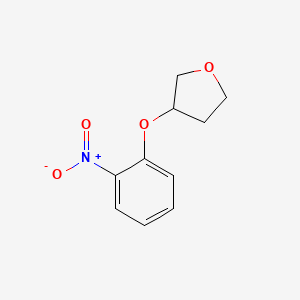

3-(2-Nitrophenoxy)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenoxy)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAKXCKFRCMAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739006 | |

| Record name | 3-(2-Nitrophenoxy)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-28-5 | |

| Record name | 3-(2-Nitrophenoxy)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Nitrophenoxy Oxolane and Analogues

Regiospecific and Stereoselective Synthesis of the Oxolane Core in Phenoxy Ether Systems

The formation of the 3-substituted oxolane (tetrahydrofuran) ring is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this with high levels of regio- and stereocontrol.

Strategies for Oxolane Ring Formation: Cyclization and Cycloaddition Approaches

Intramolecular cyclization of functionalized precursors is a common and effective method for constructing the oxolane ring. One prevalent strategy involves the intramolecular ring opening of epoxy alcohols. bris.ac.uknih.gov This reaction can be catalyzed by acids or bases, and the regioselectivity (5-exo-tet versus 6-endo-tet cyclization) is influenced by Baldwin's rules, with the 5-exo cyclization to form the tetrahydrofuran (B95107) ring being generally favored. bris.ac.uknih.gov The stereochemistry of the resulting hydroxyl group at the 3-position can be controlled by the stereochemistry of the starting epoxy alcohol.

Another powerful approach is the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.govorganic-chemistry.orgnih.gov This methodology allows for the stereoselective synthesis of substituted tetrahydrofurans, forming both a C-C and a C-O bond in a single step with high diastereoselectivity. organic-chemistry.org

Cycloaddition reactions also offer a versatile entry to substituted oxolanes. Formal [3+2]-cycloaddition reactions between allylsilanes and aldehydes, promoted by a Lewis acid, can construct the tetrahydrofuran ring with good regioselectivity and stereoselectivity. researchgate.net Additionally, [3+2] cycloadditions of carbonyl ylides with alkenes represent another common approach to tetrahydrofuran synthesis. nih.gov

Installation of the Nitrophenoxy Moiety: Etherification and Aromatic Substitution Reactions

Once the 3-hydroxyoxolane core is established, the next crucial step is the installation of the 2-nitrophenoxy group. This is typically achieved through etherification or aromatic substitution reactions.

The Williamson ether synthesis is a classical and widely used method for forming ether linkages. nih.govnottingham.ac.ukuchicago.edu This reaction involves the deprotonation of 3-hydroxyoxolane with a base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable 2-nitrophenyl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. nottingham.ac.ukuchicago.edu

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. In this case, the 3-oxolanyloxy anion acts as a nucleophile, displacing a leaving group (typically a halide) on the electron-deficient nitro-activated aromatic ring. organic-chemistry.orgnih.govsemanticscholar.orgchemicalbook.comwikipedia.org The presence of the electron-withdrawing nitro group in the ortho position facilitates this reaction. organic-chemistry.org

Catalytic Protocols in the Synthesis of 3-(2-Nitrophenoxy)oxolane

Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl ethers. The Ullmann condensation, a copper-catalyzed reaction, can be used to couple 3-hydroxyoxolane with a 2-halonitrobenzene. highfine.comacs.orgtotal-synthesis.com While traditional Ullmann reactions often require harsh conditions, modern modifications with soluble copper catalysts and ligands allow the reaction to proceed at lower temperatures. highfine.com

The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a palladium-catalyzed route to aryl ethers. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org This reaction offers high functional group tolerance and can be performed under relatively mild conditions, making it an attractive method for coupling 3-hydroxyoxolane with 2-halonitrobenzenes.

Acid-catalyzed reactions are fundamental in the synthesis of the oxolane ring. The acid-catalyzed intramolecular cyclization of epoxy alcohols, as mentioned earlier, is a key strategy. bris.ac.uknih.gov The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of the distal hydroxyl group. bris.ac.uknih.gov The regioselectivity of the ring opening is dependent on the substitution pattern of the epoxide. bris.ac.uknih.gov

Furthermore, the synthesis of chiral 3-hydroxyoxolane can be achieved from precursors like (S)-1,2,4-butanetriol through acid-catalyzed cyclization, often using catalysts like p-toluenesulfonic acid (PTSA).

| Reaction | Catalyst/Reagent | Key Features |

| Intramolecular Epoxide Ring Opening | Acid or Base | Generally favors 5-exo-tet cyclization to form the tetrahydrofuran ring. bris.ac.uknih.gov |

| Palladium-Catalyzed Cyclization | Pd catalyst, Ligand, Base | Stereoselective formation of substituted tetrahydrofurans from γ-hydroxy alkenes. nih.govorganic-chemistry.orgnih.gov |

| Williamson Ether Synthesis | Base (e.g., NaH) | Classical SN2 reaction between an alkoxide and an alkyl halide. nottingham.ac.ukuchicago.edu |

| Nucleophilic Aromatic Substitution | Base | Nucleophilic attack on an electron-deficient aromatic ring. organic-chemistry.orgnih.govsemanticscholar.orgchemicalbook.comwikipedia.org |

| Ullmann Condensation | Copper catalyst | Copper-catalyzed C-O bond formation. highfine.comacs.orgtotal-synthesis.com |

| Buchwald-Hartwig C-O Coupling | Palladium catalyst, Ligand, Base | Palladium-catalyzed C-O bond formation with high functional group tolerance. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org |

Protective Group Strategies in Multi-Step Syntheses

In the multi-step synthesis of this compound, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. uchicago.edu

The hydroxyl group of 3-hydroxyoxolane is a primary site for protection. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable under a variety of conditions but can be easily removed with fluoride reagents. Other options include benzyl ethers, which can be removed by hydrogenolysis, and acetals like tetrahydropyranyl (THP) ethers, which are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.

If the nitrophenoxy moiety is introduced early in the synthesis, the phenolic hydroxyl group of 2-nitrophenol may require protection before subsequent reactions. Ethers and esters are common protecting groups for phenols. The choice of protecting group depends on the specific reaction conditions to be employed in the synthetic sequence, and an orthogonal protecting group strategy is often employed to allow for the selective deprotection of different functional groups.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Hydroxyl (Oxolane) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF |

| Hydroxyl (Oxolane) | Benzyl (Bn) | BnBr, NaH | H₂, Pd/C |

| Hydroxyl (Oxolane) | Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous Acid |

| Phenolic Hydroxyl | Methyl Ether | CH₃I, K₂CO₃ | BBr₃ |

| Phenolic Hydroxyl | Benzyl Ether | BnBr, K₂CO₃ | H₂, Pd/C |

Synthesis of Chiral this compound Stereoisomers

The synthesis of specific stereoisomers of this compound necessitates precise control over the three-dimensional arrangement of atoms in the molecule. This is achieved through enantioselective and diastereoselective synthetic strategies, which are crucial for isolating the desired chiral molecules.

Enantioselective Approaches and Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. While specific enantioselective syntheses for this compound are not extensively documented, established methods for the asymmetric synthesis of related cyclic ethers can be adapted.

One potential approach involves the asymmetric reduction of a prochiral β-keto ester precursor, followed by a Williamson ether synthesis. The use of a chiral reducing agent, such as a borane reagent with a chiral oxazaborolidine catalyst, can establish the stereocenter at the 3-position of the oxolane ring with high enantiomeric excess.

Another strategy could employ a kinetic resolution of a racemic mixture of 3-hydroxyoxolane. This can be achieved using a chiral acylating agent in the presence of a lipase, which will selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. The desired enantiomer of 3-hydroxyoxolane can then be reacted with 1-fluoro-2-nitrobenzene to yield the target enantiomer of this compound.

The following table summarizes potential enantioselective strategies:

| Strategy | Description | Key Reagents/Catalysts |

| Asymmetric Reduction | Reduction of a prochiral β-keto ester to establish a chiral hydroxyl group. | Chiral borane reagents, oxazaborolidine catalysts. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Lipases, chiral acylating agents. |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Sugars, amino acids. |

Diastereoselective Control in Reaction Pathways

Diastereoselective synthesis is critical when a molecule has multiple stereocenters, aiming to produce a specific diastereomer. For analogues of this compound with additional substituents on the oxolane ring, controlling the relative stereochemistry of these substituents is paramount.

Cascade reactions, also known as domino or tandem reactions, offer an efficient way to construct multiple stereocenters in a single synthetic operation. For instance, a cascade Michael-aldol reaction could be envisioned to construct a substituted oxolane ring with a high degree of diastereoselectivity. The stereochemical outcome of such reactions is often influenced by the catalyst, solvent, and reaction temperature.

The use of chiral auxiliaries is another powerful method for diastereoselective control. A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical course of a reaction. After the desired stereochemistry is established, the auxiliary is removed. For example, an Evans auxiliary could be used to direct the alkylation of a precursor to the oxolane ring, thereby controlling the stereochemistry of a substituent.

Furthermore, substrate-controlled diastereoselection can be employed, where the existing stereochemistry in a molecule directs the formation of a new stereocenter. For example, the reduction of a ketone on a chiral substituted oxolane precursor can be highly diastereoselective due to steric hindrance from the existing substituents.

The table below outlines potential strategies for diastereoselective control:

| Strategy | Description | Key Features |

| Cascade Reactions | Multiple bond-forming reactions in a single step. | High efficiency, potential for high diastereoselectivity. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereochemistry. | Predictable stereochemical outcomes. |

| Substrate-Controlled Diastereoselection | An existing stereocenter directs the formation of a new one. | Relies on the inherent stereochemistry of the substrate. |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes involved. This includes the use of safer solvents, the development of catalyst-free methodologies, the utilization of renewable resources, and maximizing atom economy.

Solvent-Free and Catalyst-Free Methodologies

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Developing solvent-free reaction conditions is a key goal of green chemistry. For the synthesis of aryl ethers like this compound, solid-state reactions or reactions under high pressure without a solvent can be explored.

Furthermore, many etherification reactions employ metal catalysts, which can be toxic and difficult to remove from the final product. Metal-free synthesis of aryl ethers has been reported using diaryliodonium salts in water, which offers a more environmentally benign alternative. Catalyst-free methods for the synthesis of various heterocyclic compounds have also been developed, often utilizing microwave or ultrasound irradiation to promote the reaction.

Utilization of Renewable Feedstocks and Atom Economy Considerations

The origin of the starting materials is a crucial aspect of green chemistry. The oxolane (tetrahydrofuran) ring is a key component of the target molecule. Conventionally, tetrahydrofuran is produced from non-renewable petrochemical sources. However, significant research has focused on producing tetrahydrofuran and its derivatives from renewable biomass. For instance, 2-methyltetrahydrofuran can be synthesized from levulinic acid, which is derived from C5 and C6 sugars found in biomass. The use of such bio-based feedstocks can significantly improve the sustainability of the synthesis.

The following table summarizes the application of green chemistry principles:

| Green Chemistry Principle | Application to this compound Synthesis |

| Safer Solvents | Use of water or solvent-free conditions. |

| Catalyst-Free Methods | Development of reactions that do not require metal catalysts. |

| Renewable Feedstocks | Synthesis of the oxolane ring from biomass-derived sources. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

Elucidation of Reaction Mechanisms and Transformational Chemistry of 3 2 Nitrophenoxy Oxolane

Reactivity of the Nitrophenoxy Moiety

The electronic landscape of the aromatic ring in 3-(2-nitrophenoxy)oxolane is significantly influenced by the competing effects of the nitro group and the oxolane-3-oxy substituent. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack, while the alkoxy group is an electron-donating group, activating the ring.

Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the nitrophenyl ring of this compound is governed by the directing effects of the two substituents. The nitro group is a meta-director, deactivating the ortho and para positions through resonance and inductive effects fiveable.mechemicalbook.com. Conversely, the alkoxy group (oxolane-3-oxy) is an ortho-, para-director, activating these positions through resonance donation of its lone pair electrons into the aromatic system nih.govnih.gov.

This creates a scenario of conflicting directing effects. The powerful deactivating nature of the nitro group generally makes electrophilic aromatic substitution reactions on this ring challenging fiveable.me. However, should a reaction occur, the position of electrophilic attack will be determined by the interplay of these opposing influences. The alkoxy group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6 relative to the ether linkage), while the nitro group directs to the position meta to it (position 5 relative to the nitro group). The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile, with substitution likely occurring at the position most activated by the alkoxy group and least deactivated by the nitro group.

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Meta | Strongly Deactivating |

| -O-R (Oxolane-3-oxy) | Electron-Donating (Resonance) / Electron-Withdrawing (Inductive) | Ortho, Para | Activating |

Nucleophilic Aromatic Substitution Reactions involving the Nitro Group

The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr) chemicalbook.comresearchgate.netlumenlearning.com. In certain cases, the nitro group itself can act as a leaving group, particularly when the aromatic ring is further activated by other electron-withdrawing substituents nih.gov. For a nucleophile to displace the nitro group from the 2-position of the phenoxy ring, the reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate lumenlearning.com. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge chemicalbook.comresearchgate.net.

While less common than displacement of a halide, the displacement of a nitro group is a synthetically useful transformation nih.gov. The reaction is typically favored when strong nucleophiles are used and under conditions that can stabilize the intermediate Meisenheimer complex.

Redox Transformations of the Nitro Functionality (e.g., Reduction to Amino Groups)

The nitro group of the nitrophenoxy moiety is readily reduced to an amino group under various reaction conditions. This transformation is one of the most common and synthetically important reactions of aromatic nitro compounds rsc.orgacs.org.

Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic nitro groups. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent researchgate.net. The reaction is generally clean and efficient, proceeding under mild conditions rsc.orgutexas.edu. For this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group without affecting the aromatic ether linkage or the oxolane ring.

Chemical Reduction: A variety of chemical reducing agents can also be employed. A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) rsc.orgacs.org. These reactions proceed through a series of single electron transfers from the metal to the nitro group. The reaction is typically carried out under reflux conditions rsc.org.

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Room temperature to moderate heat, atmospheric to moderate pressure | High efficiency, clean reaction, potential for reduction of other functional groups. |

| Sn, conc. HCl | Reflux | Classic method, requires basic workup to liberate the free amine. |

| Fe, HCl or Acetic Acid | Reflux | Often preferred over Sn due to the formation of less toxic byproducts. |

| Zn, HCl or Acetic Acid | Reflux | Effective reducing agent. |

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered cyclic ether. Its reactivity is primarily characterized by ring-opening reactions that occur under specific conditions, often requiring acid catalysis.

Ring-Opening Reactions and Derivatization

The oxolane ring in this compound can undergo cleavage under acidic conditions libretexts.orgopenstax.orgkhanacademy.org. The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. In the case of 3-substituted oxolanes, the regioselectivity of the ring opening is influenced by both steric and electronic factors.

Under acid-catalyzed conditions with a nucleophile (Nu⁻), the protonated oxolane can be attacked at either the C2 or C5 position. The presence of the 3-(2-nitrophenoxy) substituent may influence the site of attack. The electron-withdrawing nature of the nitrophenoxy group could potentially make the C2 and C5 positions more electrophilic, thereby facilitating nucleophilic attack. The specific product would depend on the reaction conditions and the nucleophile employed. For instance, reaction with hydrogen halides (HX) could lead to the formation of a halohydrin derivative.

Conformational Effects on Reactivity

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. For a 3-substituted oxolane, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The preferred conformation will be the one that minimizes steric interactions.

The bulky 2-nitrophenoxy group would be expected to preferentially occupy the pseudo-equatorial position to minimize steric strain, particularly 1,3-diaxial-like interactions with the hydrogens on the same face of the ring lumenlearning.comquimicaorganica.orglibretexts.org. This conformational preference can have a significant impact on the reactivity of the oxolane ring. For example, in a ring-opening reaction, the accessibility of the C2 and C5 positions to an incoming nucleophile may be influenced by the orientation of the 3-substituent. A pseudo-equatorial substituent would likely pose less steric hindrance to an attack at these positions compared to a pseudo-axial substituent. The rate and stereochemical outcome of reactions involving the oxolane ring are therefore intrinsically linked to its conformational dynamics.

| Conformation | Steric Interactions | Relative Stability | Effect on Reactivity |

|---|---|---|---|

| Pseudo-Axial | Increased 1,3-diaxial-like interactions with axial hydrogens. | Less stable for bulky substituents. | May hinder nucleophilic attack at C2/C5. |

| Pseudo-Equatorial | Minimized steric interactions. | More stable for bulky substituents. | Less steric hindrance for nucleophilic attack at C2/C5. |

Radical Reactions at the Oxolane Ring

The oxolane (tetrahydrofuran) ring is susceptible to radical reactions, typically involving hydrogen abstraction to form a carbon-centered radical. Studies on unsubstituted and substituted tetrahydrofurans show that these radicals are key intermediates in various transformations. The position of the substituent influences the site of hydrogen abstraction. For a 3-substituted oxolane, abstraction can occur at the C2, C3, C4, or C5 positions.

Radical reactions involving tetrahydrofuran (B95107) rings are integral to the synthesis of complex molecules. Methodologies such as oxidative radical reactions and xanthate radical addition-substitution sequences have been developed to create substituted tetrahydrofurans. researchgate.netacs.org For instance, radicals can be generated on the tetrahydrofuran ring and subsequently react with olefins to form new carbon-carbon bonds. acs.org Another approach involves the intramolecular cyclization of radicals onto alkenes to form the tetrahydrofuran ring itself. libretexts.org

Key Radical Intermediates in Substituted Oxolanes:

| Radical Type | Formation Method | Subsequent Reactions |

|---|---|---|

| Carbon-centered radical | Hydrogen abstraction (e.g., by initiator radicals) | C-C bond formation, reaction with O₂, ring-opening |

This table presents generalized data for substituted oxolanes, not specifically for this compound.

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound would be dictated by the interplay between the oxolane ring and the 2-nitrophenoxy group.

Intermolecular Reactions: Intermolecular pathways for substituted tetrahydrofurans often involve reactions with radical species or participation in palladium-catalyzed cross-coupling reactions to form new C-C and C-O bonds. organic-chemistry.org For the nitrophenyl ether portion, intermolecular reactions could involve nucleophilic aromatic substitution, although the nitro group's position and the ether linkage influence reactivity.

Intramolecular Reactions: The proximity of the oxolane ring and the 2-nitrophenoxy group allows for potential intramolecular reactions. Research on other ortho-substituted nitrophenyl ethers has shown intriguing intramolecular pathways. For example, under certain gas-phase conditions, protonation of the nitro group in 2-nitrophenyl phenyl ether can initiate an electrophilic cyclization, leading to the formation of heterocyclic cations and the elimination of OH radicals. nih.gov The presence of the ether-linked oxolane ring in this compound could potentially facilitate similar intramolecular cyclization or rearrangement pathways under specific conditions, though no such studies have been published. The o-nitrophenol substructure is known for its tendency to form strong intramolecular hydrogen bonds, a factor that significantly influences its physical properties and reactivity. learncbse.in

Kinetic and Thermodynamic Aspects of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. To understand these aspects, one would need to analyze analogous systems.

Kinetic Considerations: The kinetics of radical reactions involving tetrahydrofuran rings are highly dependent on reaction conditions, such as the choice of initiator and the presence of additives like Lewis acids, which can influence diastereoselectivity. nih.gov For the nitrophenyl ether moiety, molecular dynamics simulations on related compounds like 2-nitrophenyl octyl ether have been used to calculate thermodynamic properties such as mass density and enthalpy of vaporization, but not reaction kinetics. researchgate.net

Thermodynamic Considerations: The thermodynamic stability of intermediates often governs the stereochemical outcome of radical cyclizations that form tetrahydrofuran rings. nih.gov In reactions involving the nitrophenyl group, the stability of intermediates is crucial. For example, in the gas-phase cyclization of 2-nitrodiphenyl ethers, the reaction mechanism and product distribution are rationalized based on the calculated stability of the proposed intermediate ions. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrophenyl octyl ether |

| 2-Nitrophenyl phenyl ether |

Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Nitrophenoxy Oxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. core.ac.uk For 3-(2-Nitrophenoxy)oxolane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its covalent framework and insights into its stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the oxolane ring. The aromatic region would display a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The oxolane protons would appear as a set of multiplets in the aliphatic region, with their specific chemical shifts and coupling constants being highly dependent on their position relative to the electronegative oxygen atoms and the chiral center at C3.

Two-dimensional techniques are crucial for definitive assignments. A Correlation Spectroscopy (COSY) experiment would reveal the scalar coupling network between adjacent protons, allowing for the mapping of proton connectivity within the oxolane ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom. Further structural information is gained from the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons over two or three bonds. core.ac.uk This is particularly useful for connecting the oxolane ring to the nitrophenoxy moiety via the ether linkage.

Stereochemical investigations can be advanced using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. For this compound, NOESY correlations between the proton at the C3 stereocenter and other protons on the oxolane ring can help elucidate the relative stereochemistry and preferred solution-state conformation of the five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

| Nitrophenyl | ||||

| C-1' | 150.5 | - | - | - |

| C-2' | 141.0 | - | - | - |

| C-3' | 120.0 | 7.85 | dd | 8.1, 1.5 |

| C-4' | 125.8 | 7.60 | ddd | 8.5, 7.5, 1.5 |

| C-5' | 122.5 | 7.15 | ddd | 8.1, 7.5, 1.0 |

| C-6' | 115.0 | 7.05 | dd | 8.5, 1.0 |

| Oxolane | ||||

| C-2 | 68.5 | 3.90 - 4.10 | m | - |

| C-3 | 78.0 | 4.80 | m | - |

| C-4 | 30.0 | 2.10 - 2.30 | m | - |

| C-5 | 67.0 | 3.80 - 3.95 | m | - |

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation

Single crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.com An SCXRD analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming its covalent structure.

Crucially, for a chiral molecule like this compound, crystallographic analysis on a single enantiomer or a resolved conglomerate allows for the unambiguous determination of its absolute configuration (R or S) at the C3 stereocenter. This is typically achieved through the measurement of anomalous dispersion effects, leading to the calculation of the Flack parameter.

The analysis also reveals the molecule's conformation in the solid state. researchgate.net The five-membered oxolane ring is not planar and typically adopts either an envelope or a twist conformation. SCXRD data would precisely define this conformation and the orientation of the 2-nitrophenoxy substituent relative to the ring. Furthermore, the crystal packing can be analyzed to identify and characterize intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking of the nitrophenyl rings, which govern the supramolecular architecture of the solid. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₄ |

| Formula Weight | 209.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.35 |

| b (Å) | 13.32 |

| c (Å) | 8.50 |

| β (°) | 97.50 |

| Volume (ų) | 713.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.950 |

| R-factor | < 0.05 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule. ksu.edu.saumsystem.edu These methods are complementary; IR spectroscopy measures changes in dipole moment during molecular vibrations, while Raman spectroscopy detects changes in polarizability. ksu.edu.sa

For this compound, the IR and Raman spectra would provide clear signatures for its key structural features. The nitro group (NO₂) is a strong IR absorber, expected to show intense characteristic bands for its asymmetric and symmetric stretching vibrations. The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The ether linkages (Aryl-O-C and C-O-C) would produce characteristic C-O stretching bands, typically in the 1300-1000 cm⁻¹ region. The aliphatic C-H bonds of the oxolane ring would be identifiable by their stretching vibrations just below 3000 cm⁻¹. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would reveal more complex bending and skeletal vibrations unique to the entire molecular structure. nih.gov

Table 3: Principal Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3100 - 3000 | Medium | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Strong | Aliphatic C-H Stretch |

| 1525 | Very Strong | Medium | NO₂ Asymmetric Stretch |

| 1475 | Medium | Strong | Aromatic C=C Stretch |

| 1350 | Very Strong | Strong | NO₂ Symmetric Stretch |

| 1260 | Strong | Medium | Aryl-O-C Asymmetric Stretch |

| 1120 | Strong | Weak | C-O-C Stretch (Oxolane) |

| 850 | Strong | Medium | C-N Stretch |

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy and for probing its structure through fragmentation analysis. nih.gov For this compound, HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This accurate mass allows for the unambiguous determination of the molecular formula (C₁₀H₁₁NO₄), distinguishing it from any other combination of atoms with the same nominal mass.

HRMS is also invaluable for impurity profiling. Minor components in a synthetic sample, such as starting materials, by-products, or degradation products, can be detected and identified by their accurate masses, even at very low concentrations. thermofisher.com

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include cleavage of the ether bond, loss of the nitro group, or fragmentation of the oxolane ring. Elucidating these pathways helps to confirm the connectivity of the molecule and can be used to identify potential intermediates in its synthetic route.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₀H₁₂NO₄⁺ | 210.0761 | 210.0763 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₄⁺ | 232.0580 | 232.0582 |

| [M-NO₂]⁺ | C₁₀H₁₁O₂⁺ | 163.0754 | 163.0755 |

| [C₆H₄NO₃]⁻ | C₆H₄NO₃⁻ | 138.0146 | 138.0145 |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Stereochemical Assignment

Since this compound possesses a stereocenter at the C3 position, it is a chiral molecule that can exist as a pair of enantiomers, (R)-3-(2-Nitrophenoxy)oxolane and (S)-3-(2-Nitrophenoxy)oxolane. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral substances.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. An achiral compound will not produce a signal, while a pure enantiomer will generate a characteristic spectrum. A racemic mixture (a 50:50 mix of both enantiomers) will also show no signal. The intensity of the CD or ORD signal is directly proportional to the enantiomeric excess (e.e.) of the sample, making it a powerful tool for quantifying the purity of an enantiomerically enriched sample.

The shape and sign of the spectral bands, known as Cotton effects, are determined by the molecule's three-dimensional structure and the nature of its chromophores. In this compound, the 2-nitrophenyl group acts as a strong chromophore. The interaction of this chromophore with the chiral environment of the oxolane ring would give rise to distinct Cotton effects in the CD spectrum. While empirical rules or comparison with structurally similar compounds can sometimes suggest the absolute configuration, definitive assignment often requires comparison with theoretical CD spectra calculated using quantum chemical methods. researchgate.net

Theoretical and Computational Investigations of 3 2 Nitrophenoxy Oxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-(2-nitrophenoxy)oxolane. These methods solve the Schrödinger equation approximately to provide detailed information about electron distribution, molecular geometry, and energy levels. Such calculations allow for the prediction of the molecule's stability, reactivity, and spectroscopic characteristics without the need for empirical data.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chemrxiv.orgarxiv.org It is often favored for its balance of accuracy and computational cost. DFT calculations can determine the optimized geometry of this compound in its ground state, representing its most stable three-dimensional arrangement. Key properties such as total energy, dipole moment, and the distribution of atomic charges can be accurately computed.

For instance, a typical DFT calculation, perhaps using the B3LYP functional with a 6-311++G(d,p) basis set, would provide the equilibrium structure and electronic properties. researchgate.netmdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be employed to explore the molecule's excited states, which is crucial for understanding its response to light and predicting its UV-Vis absorption spectrum. mdpi.commdpi.com These calculations reveal the energies of electronic transitions, helping to explain the molecule's color and photochemical behavior. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Properties of this compound in its Ground State (Note: This data is illustrative and not from published experimental results.)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -782.45 | Hartree |

| Dipole Moment | 4.85 | Debye |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. hakon-art.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, enhancing its electrophilic character, while the ether and aromatic ring electrons will contribute significantly to the HOMO. researchgate.net

Table 2: Hypothetical FMO Properties and Global Reactivity Descriptors for this compound (Note: This data is illustrative and not from published experimental results.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.72 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.23 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 8.95 | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.72 | Energy released when an electron is added (-ELUMO) |

| Chemical Hardness (η) | 3.615 | Resistance to change in electron distribution ((I-A)/2) |

| Electrophilicity Index (ω) | 1.68 | Measure of electrophilic power (μ²/2η) |

Conformational Analysis and Energy Landscape Mapping

Molecules with single bonds, like this compound, are not static but exist as an ensemble of different spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and map the energetic pathways for interconversion between them. elifesciences.orgnih.govnih.gov For this molecule, key degrees of freedom include the puckering of the five-membered oxolane ring (which typically adopts envelope or twist forms) and the rotation around the C-O bonds of the ether linkage.

Computational methods can systematically scan the potential energy surface by varying dihedral angles to locate all low-energy conformers. nih.gov By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions. For this compound, one could model reactions such as nucleophilic aromatic substitution on the nitrophenyl ring. DFT calculations can be used to map the entire reaction coordinate, identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition states (TS). nih.gov

A transition state is the highest energy point along the reaction pathway and its structure reveals the geometry of the molecule as bonds are being broken and formed. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By locating and characterizing transition states (e.g., through frequency calculations which show a single imaginary frequency), chemists can gain deep insight into a reaction's feasibility and mechanism, distinguishing between concerted or stepwise processes. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govdovepress.com MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular interactions. researchgate.netmdpi.com

An MD simulation of this compound in a solvent like water would reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds or van der Waals forces, influence its conformation and stability. researchgate.net These simulations are essential for understanding solvation energies, diffusion rates, and how the solvent environment modulates the molecule's reactivity and behavior, bridging the gap between the isolated molecule and its real-world environment. nih.govresearchgate.net

In Silico Design and Prediction of Novel this compound Analogues

The insights gained from computational studies can be leveraged for the in silico design of new molecules with desired properties. researchgate.netfigshare.com By using this compound as a lead structure, novel analogues can be designed by making specific chemical modifications. For example, substituents could be added to or changed on the phenyl ring to modulate the electronic properties.

Computational tools would then be used to predict the properties of these new analogues before they are synthesized. DFT and FMO analysis, for instance, could predict how a new substituent would alter the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity or stability. researchgate.net This rational, computer-aided design approach accelerates the discovery of new compounds with enhanced characteristics, saving significant time and resources in the research and development process.

Functional Applications and Broader Scientific Relevance of 3 2 Nitrophenoxy Oxolane Derivatives

3-(2-Nitrophenoxy)oxolane as a Versatile Synthetic Building Block in Organic Synthesis

The structure of this compound makes it a potentially valuable intermediate in the synthesis of more complex chemical entities. The presence of the nitroaromatic and oxolane moieties offers multiple sites for chemical modification, allowing for the construction of diverse molecular frameworks.

The synthesis of substituted tetrahydrofurans is a significant area of research as this core structure is present in a wide variety of biologically active natural products. nih.govresearchgate.netnih.gov Methodologies for the stereoselective synthesis of substituted tetrahydrofurans from acyclic precursors are of particular interest. nih.gov The this compound scaffold can be envisioned as a starting point for the elaboration of more complex molecules. The nitro group can undergo a variety of transformations, such as reduction to an amine, which can then be further functionalized. This amino group can serve as a handle for the introduction of new substituents or for the construction of heterocyclic rings.

Furthermore, the ether linkage can potentially be cleaved under specific conditions to yield a hydroxylated oxolane and a nitrophenol derivative, both of which can be utilized in subsequent synthetic steps. The oxolane ring itself can also be a site for further reactions, although it is generally more stable than other cyclic ethers like epoxides. The strategic manipulation of these functional groups can pave the way for the synthesis of novel compounds with potential applications in medicinal chemistry and other fields. While specific examples detailing the use of this compound as a precursor are scarce, the fundamental principles of organic synthesis support its potential in this role.

The development of new agrochemicals is crucial for ensuring food security. Many successful pesticides and herbicides contain heterocyclic and nitroaromatic moieties. For instance, some 5-nitrofuran derivatives have been investigated for their activity against ESKAPE pathogens. nih.gov The 2-nitrophenoxy group in this compound could potentially be a pharmacophore or a modifiable group in the design of new agrochemicals.

The synthesis of compounds for agrochemical screening often involves the creation of libraries of structurally diverse molecules. This compound could serve as a scaffold that can be systematically modified to generate a range of derivatives. These derivatives could then be tested for their biological activity against various pests and weeds. The combination of the oxolane ring, which can influence solubility and bioavailability, and the electronically distinct nitrophenoxy group provides a unique chemical space for exploration in agrochemical research. However, it is important to note that there is no direct mention in the reviewed literature of this compound or its immediate derivatives being specifically investigated for agrochemical applications.

Exploration in Polymer Chemistry and Advanced Materials Science

The field of polymer science is constantly seeking new monomers and building blocks to create materials with tailored properties. The structure of this compound suggests its potential as a monomer or a precursor to monomers for the synthesis of functional polymers.

Polymers with specific electronic and optical properties are in high demand for applications in electronics, photonics, and sensing. fiveable.me The incorporation of chromophores, such as the nitrophenyl group, into a polymer backbone can impart interesting optical and electronic characteristics. dtic.milresearchgate.netscribd.com The 2-nitrophenoxy substituent in this compound contains a π-electron system that can interact with light. Polymers derived from monomers containing this group could exhibit properties such as nonlinear optical activity or specific absorption and emission spectra.

The design of such materials often involves the careful selection of monomers and the polymerization method. For example, acrylic polymers containing nitrophenyl groups have been investigated for their nonlinear optical properties. dtic.mil The oxolane ring in this compound could be opened through ring-opening polymerization to form a polyether backbone with pendant 2-nitrophenoxy side chains. The properties of the resulting polymer would be influenced by the nature of the side chains and their interaction. bohrium.comnih.gov The electronic properties of polymers can be tuned by the incorporation of electron-donating or electron-withdrawing groups. researchgate.netsemanticscholar.org

Table 1: Potential Electronic and Optical Properties of Polymers Derived from this compound Derivatives (Hypothetical Data)

| Polymer Derivative | Monomer Structure | Predicted Property | Potential Application |

| Poly(3-(2-nitrophenoxy)oxetane) | 3-(2-Nitrophenoxy)oxetane | High Refractive Index | Optical Coatings |

| Poly(3-(2-aminophenoxy)oxolane) | 3-(2-Aminophenoxy)oxolane | Fluorescence | Organic Light-Emitting Diodes (OLEDs) |

| Copolymer with electron-donating monomer | This compound + Thiophene | Charge-transfer complex formation | Organic Photovoltaics (OPVs) |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for these polymers was not found in the reviewed literature.

Piezoelectric polymers are a class of smart materials that can convert mechanical energy into electrical energy and vice versa. nasa.govrsc.org This property makes them useful for sensors, actuators, and energy harvesting devices. researchgate.net The piezoelectric effect in polymers is often related to the presence of polar crystalline domains that can be oriented by an electric field.

While there is no direct evidence of this compound being used in piezoelectric materials, the presence of the polar nitro group (C-NO2) is noteworthy. Polymers containing highly polar functional groups can sometimes be poled to exhibit piezoelectricity. The key is to create a polymer structure where these dipoles can be aligned and "frozen" in place. A polymer derived from this compound, with its pendant polar side groups, could potentially be a candidate for such applications, although significant research would be needed to determine if the required crystalline structure and poling efficiency could be achieved. The flexibility of the polyether backbone that would result from ring-opening polymerization might also play a role in the mechanical and piezoelectric properties of the material.

Catalytic or Ligand Properties of Derived Compounds

The 2-nitrophenoxy group of this compound can be chemically transformed to create molecules that could act as ligands for metal catalysts. For example, reduction of the nitro group to an amine would yield 3-(2-aminophenoxy)oxolane. The resulting amino group, in conjunction with the ether oxygen, could potentially chelate to a metal center.

The design of ligands is a cornerstone of catalysis, as the ligand structure dictates the reactivity and selectivity of the metal catalyst. mdpi.commdpi.comresearchgate.net The oxolane ring could provide steric bulk and influence the solubility of the resulting metal complex. By modifying the substituents on the aromatic ring or the oxolane moiety, a library of ligands could be synthesized and screened for catalytic activity in various organic transformations. For example, copper(II) complexes with pyrazole-based ligands containing nitro functional groups have been investigated for their catalytic activity in oxidation reactions. scribd.com

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound (Hypothetical Examples)

| Ligand Derivative | Metal Center | Potential Catalytic Reaction |

| 3-(2-Aminophenoxy)oxolane | Palladium(II) | Cross-coupling reactions |

| 3-(2-Phosphinophenoxy)oxolane | Rhodium(I) | Asymmetric hydrogenation |

| Schiff base from 3-(2-aminophenoxy)oxolane | Copper(II) | Oxidation of alcohols |

Note: This table presents hypothetical applications based on the general principles of ligand design and catalysis, as specific examples for these derivatives were not found.

Use in Artificial Enzyme Research and Catalytic Mechanism Studies

There is currently no available research data to populate this section.

Advanced Analytical Methodologies for Detection and Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography stands as a cornerstone of analytical chemistry, offering powerful tools for the separation and analysis of complex mixtures. For a compound like 3-(2-Nitrophenoxy)oxolane, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical, albeit different, roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Given the molecular structure of this compound, which includes a polar nitro group and an ether linkage, HPLC is well-suited for its analysis. The technique is primarily used for assessing the purity of synthesized batches and for quantifying the compound in various research samples.

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the aromatic nitrophenol moiety allows for sensitive detection using an ultraviolet (UV) detector, typically at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance.

For purity assessment, a gradient elution method is often preferred. This involves changing the composition of the mobile phase during the analysis to effectively separate impurities with a wide range of polarities from the main compound peak. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Quantitative analysis via HPLC relies on the creation of a calibration curve. This is constructed by injecting known concentrations of a pure this compound standard and plotting the detector response (peak area) against concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this curve.

Interactive Data Table 1: Hypothetical HPLC Purity Assessment of a this compound Sample

This table illustrates a hypothetical purity analysis of a research sample of this compound using HPLC with UV detection. The data demonstrates how peak areas are used to calculate the relative percentage of the main compound and any detected impurities.

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 2.54 | 15.8 | 0.45 |

| Impurity 2 | 3.12 | 22.1 | 0.63 |

| This compound | 4.78 | 3450.5 | 98.31 |

| Impurity 3 | 5.91 | 21.0 | 0.60 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components within a mixture thermofisher.comjmchemsci.com. For compounds to be analyzed by GC, they must be volatile and thermally stable phenomenex.blog. This compound, with its polar functional groups, may have limited volatility.

To overcome this, chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form phenomenex.blogjfda-online.com. A common derivatization strategy for compounds containing polar groups is silylation phenomenex.blog. This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the molecule phenomenex.blog.

For this compound, although it lacks active hydrogens, derivatization might still be beneficial to improve its chromatographic behavior. However, for structurally similar compounds like nitrophenols, derivatization is a common practice to prevent interactions with the GC column researchgate.net. For instance, silylation or acylation can be used to cap the polar nitro group, leading to sharper peaks and improved sensitivity gcms.czsemanticscholar.org.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to a spectral library.

Interactive Data Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

This table provides an overview of common derivatization reagents used in GC-MS and the functional groups they target. These are examples of reagents that could be tested to create volatile derivatives of compounds structurally related to this compound.

| Derivatization Method | Reagent Example | Target Functional Groups | Resulting Derivative |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) ether/ester/amine/thiol |

| Acylation | TFAA (Trifluoroacetic anhydride) | -OH, -NH2 | Trifluoroacetyl ester/amide |

| Alkylation | TMAH (Tetramethylammonium hydroxide) | -COOH, -OH | Methyl ester/ether |

Capillary Electrophoresis for Enantiomeric Separation and Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility dergipark.org.tr. It is particularly powerful for the separation of chiral compounds, i.e., enantiomers chromatographytoday.comnih.govspringernature.com. Since this compound possesses a chiral center at the 3-position of the oxolane ring, it exists as a pair of enantiomers. CE is an ideal technique for assessing the enantiomeric purity of a sample.

Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte chromatographytoday.comnih.gov. Cyclodextrins are the most commonly used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte springernature.com. The differential stability of these complexes leads to different migration times for the two enantiomers, resulting in their separation.

The development of a chiral CE method for this compound would involve optimizing several parameters, including the type and concentration of the chiral selector (e.g., beta-cyclodextrin (B164692) or its derivatives), the pH of the background electrolyte, the applied voltage, and the capillary temperature. The high efficiency of CE allows for the separation of enantiomers even when their interaction with the chiral selector is weak chromatographytoday.com.

This technique is crucial in pharmaceutical research, where the pharmacological and toxicological properties of enantiomers can differ significantly. Therefore, the ability to separate and quantify the individual enantiomers of this compound is essential for a complete understanding of its biological activity.

Quantitative Spectrophotometric Methods in Research and Development

Quantitative spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The 2-nitrophenoxy moiety in this compound contains a chromophore that absorbs UV light, making this technique suitable for its quantification.

The basis for quantitative analysis using spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum.

A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is calculated from the linear regression equation of the calibration curve. This method is particularly useful for routine analysis in research and development, such as determining the concentration of stock solutions or monitoring the progress of a chemical reaction.

Green Chemistry and Environmental Considerations for 3 2 Nitrophenoxy Oxolane

Sustainable Synthetic Routes and Process Intensification

The traditional synthesis of aryl ethers like 3-(2-Nitrophenoxy)oxolane often involves methods such as the Williamson ether synthesis, which can utilize hazardous solvents and generate significant waste. Green chemistry principles focus on developing alternative routes that are more efficient, use safer chemicals, and minimize environmental impact jddhs.comjocpr.com.

Sustainable Synthetic Approaches

Specific green synthetic routes for this compound have not been detailed in the reviewed literature. However, general sustainable strategies applicable to this type of synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or acetonitrile (B52724) with more benign alternatives such as water, supercritical CO2, or bio-based solvents can significantly reduce the environmental footprint of the synthesis process jddhs.comjocpr.com.

Catalysis: The use of biocatalysts (enzymes) or heterogeneous catalysts can lead to higher selectivity, milder reaction conditions, and reduced byproduct formation. These catalysts can often be recycled and reused, aligning with the principles of waste minimization jddhs.commdpi.com. For instance, the reduction of aromatic nitro compounds, a key step in the synthesis of many pharmaceuticals and specialty chemicals, has been shown to be effectively catalyzed by biogenic nanoparticles in green solvents like water rsc.org.

Energy-Efficient Techniques: Innovative synthesis techniques such as microwave-assisted synthesis or ultrasound-assisted methods can dramatically reduce reaction times and energy consumption compared to conventional heating methods mdpi.comrasayanjournal.co.in.

The following table provides a hypothetical comparison between a traditional and a potential green synthetic route for a compound like this compound.

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis (e.g., Williamson Ether) | Potential Green Synthesis |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile (Hazardous VOCs) jocpr.com | Water, Bio-based solvents, Supercritical CO2 jocpr.com |

| Catalyst | Stoichiometric base | Recyclable heterogeneous catalyst, Biocatalyst jddhs.commdpi.com |

| Energy Source | Conventional heating (High energy consumption) | Microwave or Ultrasound irradiation (Reduced time & energy) rasayanjournal.co.in |

| Atom Economy | Moderate | High (due to fewer byproducts) |

| Waste Generation | High (solvent and salt waste) | Low (recyclable components, less waste) jddhs.com |

Process Intensification

Process intensification involves developing novel equipment and techniques to create substantially smaller, cleaner, and more energy-efficient processes aiche.org. For the production of a specialty chemical like this compound, several process intensification strategies could be applied:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as microreactors, offers significant advantages. These include superior heat and mass transfer, improved safety for handling potentially exothermic reactions like nitration, reduced solvent volumes, and higher reproducibility cetjournal.itsphinxsai.com.

Multifunctional Reactors: Integrating reaction and separation steps into a single unit, such as in reactive distillation, can reduce the number of unit operations, decrease equipment size, and lower energy consumption aiche.orgmdpi.com.

Alternative Energy Sources: The use of alternative energy sources like microwaves or ultrasound can be integrated into flow systems to further enhance reaction rates and efficiency unito.it.

Biodegradation and Environmental Fate Studies (excluding toxicity)

Environmental Persistence and Biodegradation

The presence of a nitro group on an aromatic ring generally increases a compound's resistance to aerobic biodegradation nih.gov. Nitroaromatic compounds are often considered persistent environmental pollutants. However, various microorganisms have evolved pathways to transform or degrade them under both aerobic and anaerobic conditions nih.govsemanticscholar.org.

Nitro Group Metabolism: Microbial systems can metabolize nitroaromatic compounds by reducing the nitro group to nitroso, hydroxylamino, and ultimately amino groups nih.govnih.gov. Other pathways involve the oxidative removal of the nitro group nih.gov.

Oxolane (Tetrahydrofuran) Ring: The oxolane moiety, also known as tetrahydrofuran (B95107) (THF), is considered to be inherently biodegradable and is not expected to be environmentally persistent nih.gov.

Mobility and Distribution

The environmental distribution of a chemical is governed by its physical-chemical properties.

Soil and Sediment: The compound's mobility in soil would be influenced by its water solubility and its tendency to adsorb to organic matter.

Air: Volatilization from water or soil surfaces is expected to be limited due to the low vapor pressure typical of such aromatic compounds. If it does enter the atmosphere, it would likely be subject to degradation by photochemically produced hydroxyl radicals.

Bioaccumulation: The potential for bioaccumulation in aquatic organisms is generally low for compounds like tetrahydrofuran, which has a low octanol-water partition coefficient (log Kow) nih.gov. The presence of the nitrophenyl group may alter this property, but significant bioaccumulation is not typically expected for compounds with this structure.

The following table outlines potential metabolic pathways based on known degradation routes for related compounds.

Table 2: Potential Biodegradation Pathways for this compound

| Pathway | Description | Key Intermediates | Microbial Condition |

|---|---|---|---|

| Nitro-reduction | Stepwise reduction of the nitro group to an amino group. nih.gov | 3-(2-Nitrosophenoxy)oxolane, 3-(2-Hydroxylaminophenoxy)oxolane, 3-(2-Aminophenoxy)oxolane | Anaerobic / Aerobic |

| Ether Cleavage | Enzymatic hydrolysis of the ether bond. | 2-Nitrophenol, 3-Hydroxyoxolane | Aerobic |

| Ring Hydroxylation | Dioxygenase enzymes add hydroxyl groups to the aromatic ring, leading to ring fission. nih.gov | Catechol derivatives | Aerobic |

Life Cycle Assessment Considerations for Synthesis and Use

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal semanticscholar.orgslrconsulting.com. No specific LCA for this compound has been found in the literature. Conducting such an assessment would provide a comprehensive view of its environmental footprint.

Framework of an LCA

An LCA for this compound would follow the internationally standardized four-stage process:

Goal and Scope Definition: This stage would define the purpose of the study, the system boundaries (e.g., "cradle-to-gate" covering production, or "cradle-to-grave" including use and disposal), and the functional unit (e.g., 1 kg of purified product).

Life Cycle Inventory (LCI): This is the data collection phase, where all inputs (raw materials, energy, water) and outputs (product, byproducts, emissions, waste) for each process within the system boundaries are quantified semanticscholar.org. This is often the most challenging phase for specialty chemicals due to a lack of publicly available data scispace.com.

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. This involves classifying emissions into impact categories (e.g., global warming potential, ecotoxicity) and characterizing their potential effects p6technologies.com.

The table below lists the typical data points that would be collected during the Life Cycle Inventory (LCI) phase for the synthesis of a specialty chemical.

Table 3: Key Inputs and Outputs for a Life Cycle Inventory (LCI)

| Category | Examples |

|---|---|

| Material Inputs | Precursor chemicals, catalysts, solvents, process water |

| Energy Inputs | Electricity, natural gas, steam (for heating, mixing, separation) |

| Outputs to Air | Volatile Organic Compounds (VOCs), CO2, NOx |

| Outputs to Water | Wastewater containing residual solvents, salts, organic byproducts |

| Waste Outputs | Spent catalysts, distillation residues, solid waste |

| Products | this compound, any valuable byproducts |

Future Research Directions and Unexplored Avenues in 3 2 Nitrophenoxy Oxolane Chemistry

The exploration of 3-(2-Nitrophenoxy)oxolane and its derivatives stands at a nascent stage, with significant potential for growth in several key areas of chemical research. The unique combination of a reactive nitrophenoxy group and a stable oxolane moiety presents a versatile scaffold for synthetic innovation and material application. Future research is poised to leverage cutting-edge technologies and interdisciplinary approaches to unlock the full potential of this compound class.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Nitrophenoxy)oxolane, and what factors influence reaction yields?

Methodological Answer:

- Coupling Reactions: The nitro-substituted phenoxy group can be introduced via nucleophilic aromatic substitution (NAS) between 2-nitrophenol and a functionalized oxolane precursor (e.g., bromo- or tosyl-oxolane). Reaction efficiency depends on the leaving group’s ability (e.g., bromide vs. tosylate) and the use of polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the phenol .

- Cyclization Strategies: Prins-type cyclization (using Lewis acids like BF₃·Et₂O) can assemble the oxolane ring while incorporating the nitrophenoxy moiety. Temperature control (0–25°C) minimizes side reactions such as over-oxidation or ring-opening .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical due to potential byproducts like unreacted nitro-phenol or diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The oxolane ring protons exhibit splitting patterns dependent on ring conformation (e.g., pseudorotation). Coupling constants (e.g., ) between adjacent protons (e.g., 3.5–4.5 Hz) confirm the five-membered ring structure .

- ¹³C NMR: The nitrophenoxy group’s carbons show deshielding (~150 ppm for aromatic carbons adjacent to oxygen/nitro groups) .

- X-ray Crystallography: Resolves stereochemistry and confirms dihedral angles between the oxolane and nitrophenoxy groups (typically 70–85°), as seen in analogous oxolane derivatives .

- IR Spectroscopy: The nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands validate its presence .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the conformational dynamics of the oxolane ring in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to map pseudorotational pathways (e.g., envelope vs. twist conformers). Compare energy barriers (ΔG‡) to experimental NMR data to identify dominant conformers .

- Molecular Dynamics (MD): Simulate in explicit solvents (e.g., DMSO) using AMBER force fields to assess solvent effects on ring flexibility. Correlate with temperature-dependent NMR to validate population distributions of conformers .

- Electrostatic Potential Maps: Predict sites for nucleophilic attack (e.g., oxolane oxygen) based on electron density distribution, aiding reaction mechanism studies .

Q. What strategies are recommended for resolving discrepancies between experimental and theoretical data (e.g., refractive indices, NMR coupling constants) in studies of oxolane derivatives?

Methodological Answer:

- Refractive Index Analysis: Use mixing rules (e.g., Lorentz-Lorenz Relation) to compare experimental values with theoretical predictions. Deviations >0.05 indicate non-ideal behavior due to polar interactions (e.g., nitrophenoxy dipole moments), requiring correction terms for volume contraction .

- NMR Coupling Constants: Apply the Karplus equation to relate values to dihedral angles. Discrepancies between calculated (DFT) and observed values may arise from dynamic averaging; use MD simulations to model pseudorotation and refine populations .

- Case Study Table:

| Parameter | Experimental Value | Theoretical Value | Deviation Source |

|---|---|---|---|

| Refractive Index | 1.475 | 1.462 | Polar nitro-group interactions |

| (Hz) | 4.2 | 3.8 | Conformational averaging |

Q. How does the presence of the 2-nitrophenoxy group influence the electronic properties and reactivity of the oxolane ring compared to other substituents?

Methodological Answer:

- Electron-Withdrawing Effects: The nitro group reduces electron density on the oxolane oxygen, decreasing nucleophilicity. Compare with analogs (e.g., 3-(bromophenoxy)oxolane) via Hammett plots to quantify substituent effects on reaction rates .

- Redox Reactivity: Cyclic voltammetry (CV) reveals reduction peaks at ~-0.8 V (vs. Ag/AgCl) for nitro-group reduction, absent in non-nitro derivatives. This property can be exploited in electrochemical sensing applications .

- Steric Effects: The planar nitrophenoxy group introduces steric hindrance, altering regioselectivity in ring-opening reactions (e.g., acid-catalyzed hydrolysis favors less hindered positions) .

Q. What are the critical considerations in designing kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?